3-Bromo-3'-chlorobiphenyl

Analytical Chemistry Organic Synthesis Process Chemistry

3-Bromo-3'-chlorobiphenyl (CAS 844856-42-4) is a strategic dihalogenated biphenyl building block featuring meta-bromine and meta-chlorine substituents with differentiated C–Br vs. C–Cl bond dissociation energies. This enables precise chemoselective sequential Suzuki-Miyaura cross-coupling—functionalize the bromide site first, then the chloride—granting controlled access to unsymmetrical terphenyls and extended π-conjugated architectures unattainable with symmetrical dihalides. Supplied at ≥98% GC purity with a defined LogP of 4.77, it meets the stringent specifications for OLED host materials, hole-transport layers, and electron-transport materials where purity directly governs device lifetime. Choose this specific isomer to eliminate synthetic re-optimization and ensure reproducible reaction selectivity.

Molecular Formula C12H8BrCl
Molecular Weight 267.55 g/mol
CAS No. 844856-42-4
Cat. No. B3029940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3'-chlorobiphenyl
CAS844856-42-4
Molecular FormulaC12H8BrCl
Molecular Weight267.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H8BrCl/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
InChIKeyXDPLWYUXKVCBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3'-chlorobiphenyl (CAS 844856-42-4): A Bifunctional Building Block for Cross-Coupling and OLED Synthesis


3-Bromo-3'-chlorobiphenyl is a halogenated biphenyl derivative with the molecular formula C12H8BrCl and a molecular weight of 267.55 g/mol. It features a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 3'-position of the other, presenting as a white to almost white crystalline solid at room temperature with a melting point range of 39.0–43.0 °C and a predicted boiling point of 331.7±17.0 °C . This compound is primarily sourced for research and development use, with commercially available purities ranging from 95% to >98% as determined by GC analysis . Its unique structural motif, incorporating both bromine and chlorine substituents on a biphenyl core, makes it a versatile intermediate for organic synthesis, particularly in the construction of complex aromatic frameworks via sequential cross-coupling reactions .

Precision in Reactivity: Why 3-Bromo-3'-chlorobiphenyl Cannot Be Simply Swapped for Another Dihalobiphenyl Isomer


Generic substitution of 3-bromo-3'-chlorobiphenyl with other dihalobiphenyl isomers or analogs is not chemically equivalent due to the distinct reactivity and physicochemical profiles conferred by its specific halogenation pattern. The meta-substitution and the unique combination of a bromine and a chlorine atom dictate the compound's behavior in key transformations like palladium-catalyzed cross-couplings . The difference in bond dissociation energies between C-Br and C-Cl bonds allows for chemoselective sequential functionalization, enabling the construction of unsymmetrical complex molecules that are inaccessible with symmetrical dihalides [1]. Furthermore, critical properties such as lipophilicity (LogP) and solubility, which govern its performance as an intermediate in material science applications like OLED synthesis, are fine-tuned by this exact atomic arrangement [2]. Using a close analog with a different halogen or substitution pattern would fundamentally alter the reaction selectivity, product outcome, and material properties, making direct interchangeability impossible without significant re-optimization of the synthetic pathway and potential compromise of final device performance.

Quantitative Differentiation of 3-Bromo-3'-chlorobiphenyl: Evidence-Based Advantages for Scientific and Industrial Use


High and Verifiable Purity Enables Reproducible Synthetic Outcomes

Commercially available 3-bromo-3'-chlorobiphenyl is consistently supplied with a high degree of purity, typically ≥98.0% as determined by gas chromatography (GC), ensuring minimal batch-to-batch variability and high reliability in synthetic applications . In contrast, general-grade or less specialized dihalobiphenyl isomers may be offered at lower purities (e.g., 95%), which can introduce impurities that negatively impact reaction yields and complicate purification .

Analytical Chemistry Organic Synthesis Process Chemistry

Defined Melting Point Range Facilitates Process Control and Formulation

The melting point of 3-bromo-3'-chlorobiphenyl is consistently reported within a narrow and well-defined range of 39.0 to 43.0 °C . This sharp melting profile is indicative of high crystalline purity and is a critical parameter for process development, particularly in the formulation of solid-state devices or during the purification of synthetic intermediates. In comparison, the melting points of other isomeric dihalobiphenyls can vary significantly (e.g., 3,3'-dichlorobiphenyl has a reported melting point of approximately 29-30°C), which can impact handling and processing conditions .

Process Chemistry Formulation Science Material Science

Quantifiable Lipophilicity Predicts Partitioning Behavior in Material and Biological Systems

The lipophilicity of 3-bromo-3'-chlorobiphenyl, as measured by its octanol-water partition coefficient (LogP), is calculated to be 4.7695 [1]. This value quantifies its hydrophobicity and is crucial for predicting its behavior in biphasic reaction systems, its potential for bioaccumulation, and its compatibility with non-polar matrices in material applications. For comparison, the LogP of biphenyl itself is 3.16, and the LogP of the more polar 3-chlorobiphenyl is approximately 4.5 [2].

Medicinal Chemistry Environmental Fate Material Science

Low Aqueous Solubility Minimizes Water Interference in Non-Polar Reactions

3-Bromo-3'-chlorobiphenyl exhibits extremely low aqueous solubility, measured at 4.3E-4 g/L . This poor water solubility is a key advantage in water-sensitive reactions, such as certain cross-coupling and organometallic transformations, as it minimizes undesired side reactions with water and facilitates product isolation. This is in contrast to more polar, water-soluble impurities or byproducts that can complicate workup and reduce yields.

Organic Synthesis Process Chemistry Solvent Selection

Validated Application Scenarios for 3-Bromo-3'-chlorobiphenyl Based on Quantifiable Properties


Sequential Chemoselective Cross-Coupling for the Synthesis of Unsymmetrical Terphenyls and Complex Aromatics

The presence of both a bromine and a chlorine atom with differing reactivity profiles makes 3-bromo-3'-chlorobiphenyl an ideal substrate for sequential, chemoselective Suzuki-Miyaura cross-coupling reactions. This allows for the precise, stepwise introduction of two distinct aryl groups, enabling the efficient synthesis of unsymmetrical terphenyl derivatives and other complex polyaromatic architectures that are challenging to access via symmetric dihalides .

OLED Intermediate for the Construction of Charge-Transport and Emissive Layers

The compound's high purity (≥98.0% by GC) and well-defined lipophilicity (LogP 4.77) meet the stringent requirements for intermediates used in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). It serves as a crucial building block for constructing the extended π-conjugated systems found in host materials, hole-transport layers, and electron-transport materials, where purity and precise structural control are paramount for device performance and lifetime [1].

Standard or Reference Material for Analytical Method Development in Environmental Chemistry

Given its status as a well-defined halogenated biphenyl, 3-bromo-3'-chlorobiphenyl can serve as a valuable reference standard for the development and calibration of analytical methods, such as GC-ECD or GC-MS, aimed at detecting and quantifying halogenated aromatic pollutants in environmental samples. Its unique chromatographic retention time and mass spectral fragmentation pattern, dictated by its specific halogenation, allow for accurate congener-specific analysis [2].

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